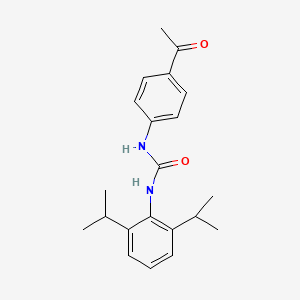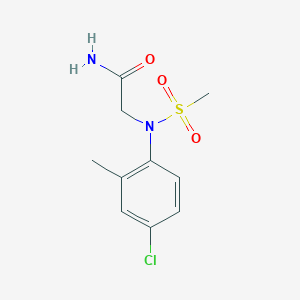
N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CGP 48664 is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of N-methyl-D-aspartate (NMDA) receptor activity. By inhibiting GlyT1, CGP 48664 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This mechanism of action has been implicated in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
CGP 48664 has been extensively used in scientific research to investigate the role of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological conditions. It has been shown to enhance NMDA receptor function and improve cognitive function in animal models of schizophrenia and Alzheimer's disease (Goff et al., 2005; Takahashi et al., 2008). CGP 48664 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury (Kohara et al., 2008; Lu et al., 2009).
Mécanisme D'action
As mentioned earlier, CGP 48664 inhibits N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, leading to increased glycine concentration in the synaptic cleft. This results in enhanced activation of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory processes. The increased NMDA receptor activation has been shown to improve cognitive function in animal models of various neurological disorders.
Biochemical and Physiological Effects:
CGP 48664 has been shown to increase glycine concentration in the cerebrospinal fluid and brain tissue of animals (Goff et al., 2005; Takahashi et al., 2008). It has also been shown to enhance NMDA receptor-mediated synaptic transmission in the hippocampus and prefrontal cortex (Javitt et al., 2008; Pehrson et al., 2014). These effects are consistent with the proposed mechanism of action of CGP 48664.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CGP 48664 is its selectivity for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This allows for specific modulation of NMDA receptor function without affecting other neurotransmitter systems. However, CGP 48664 has a relatively short half-life and requires frequent administration to maintain its effects (Goff et al., 2005). Additionally, the high cost of CGP 48664 may limit its use in some research settings.
Orientations Futures
There are several future directions for research on CGP 48664. One area of interest is the potential use of CGP 48664 in the treatment of schizophrenia and other psychiatric disorders. Clinical trials have shown promising results in improving cognitive function in patients with schizophrenia (Heresco-Levy et al., 2005). Another area of research is the development of more potent and selective N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with longer half-lives. This could improve the efficacy and convenience of this compound inhibition as a therapeutic strategy. Finally, the role of this compound in other physiological and pathological conditions, such as pain and addiction, warrants further investigation.
In conclusion, CGP 48664 is a synthetic compound that has been widely used in scientific research to investigate the role of this compound in various physiological and pathological conditions. Its mechanism of action involves the inhibition of this compound, leading to increased glycine concentration in the synaptic cleft and enhanced NMDA receptor activation. CGP 48664 has shown promise as a therapeutic strategy for various neurological and psychiatric disorders. However, its short half-life and high cost may limit its use in some research settings. Future research should focus on the development of more potent and selective this compound inhibitors and the exploration of new therapeutic applications for this compound inhibition.
Méthodes De Synthèse
CGP 48664 was first synthesized by Novartis Pharmaceuticals in 1999 (Bauer et al., 1999). The synthesis involves the reaction of 4-chloro-2-methylbenzenamine with methylsulfonyl chloride to form N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)benzenamine. This intermediate is then reacted with glycine ethyl ester to form CGP 48664.
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7-5-8(11)3-4-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUFMOVOUYCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

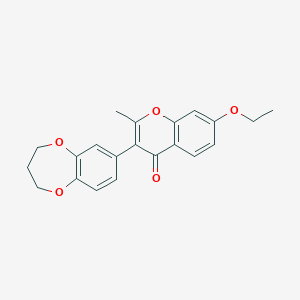
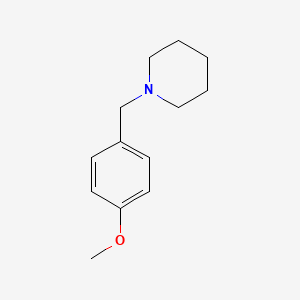

![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)
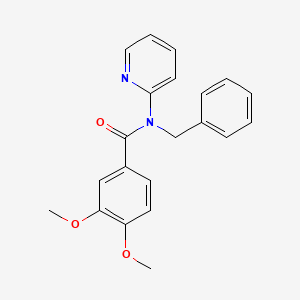

![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)

